molecular formula C18H13N3O4 B2492233 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 219611-79-7

2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2492233
CAS No.: 219611-79-7
M. Wt: 335.319
InChI Key: LEZMJMGYBFDCRT-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is a heterocyclic hybrid molecule comprising three distinct structural motifs:

Isoindole-1,3-dione (Phthalimide): A planar aromatic system with electron-withdrawing imide groups, historically utilized in pharmaceuticals (e.g., thalidomide analogs) and polymers due to its rigid, stable framework .

1,2,4-Oxadiazole: A five-membered heterocycle with one oxygen and two nitrogen atoms, known for metabolic stability, bioactivity (e.g., antimicrobial, anti-inflammatory), and utility in agrochemicals .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-24-12-8-6-11(7-9-12)16-19-15(25-20-16)10-21-17(22)13-4-2-3-5-14(13)18(21)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZMJMGYBFDCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and functionalization reactions. One common method involves the reaction of phthalic anhydride with 4-methoxyphenylhydrazine to form the intermediate hydrazide, which is then cyclized with appropriate reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and functionalization steps. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound BB17-0877: 2-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)methyl]-1H-Isoindole-1,3(2H)-dione

  • Key Differences: Replaces the 4-methoxyphenyl group with an unsubstituted phenyl ring.
  • Implications: Lower solubility in polar solvents compared to the target compound.

Compound BB10-5940: 3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]aniline

  • Key Differences :
    • Substitutes the phthalimide moiety with an aniline (-NH₂) group.
    • Retains the 4-methoxyphenyl-oxadiazole unit.
  • Implications: Introduces a primary amine, enabling conjugation (e.g., amide bond formation) or hydrogen-bond donor capacity.

Compound L987-0157: Methyl 2-(2-{5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Oxopyridin-1(2H)-yl}acetamido)benzoate

  • Key Differences :
    • Incorporates a pyridin-2-one ring and methyl benzoate ester instead of phthalimide.
    • Adds a tertiary amide linkage and ester functional group.
  • Implications :
    • Increased molecular weight (447.44 vs. ~336 for the target compound) may limit bioavailability.
    • Ester groups introduce hydrolytic instability but could serve as prodrug motifs .

Comparative Data Table

Parameter Target Compound BB17-0877 BB10-5940 L987-0157
Molecular Formula C₁₈H₁₃N₃O₄ C₁₇H₁₁N₃O₃ C₁₅H₁₃N₃O₂ C₂₄H₂₀N₄O₇
Molecular Weight ~335.32 313.29 267.28 447.44
Key Substituents 4-Methoxyphenyl, phthalimide Phenyl, phthalimide 4-Methoxyphenyl, aniline 4-Methoxyphenyl, pyridinone, ester
Functional Groups Imide, oxadiazole, methoxy Imide, oxadiazole Oxadiazole, methoxy, amine Oxadiazole, ester, amide, ketone
Potential Applications Drug discovery, materials science Agrochemistry, intermediates Bioactive intermediates Prodrug design, enzyme targets

Structural and Functional Implications

  • Solubility : The methoxy group and phthalimide moiety balance lipophilicity and polarity, offering better aqueous solubility than BB17-0877 but less than BB10-5940 (due to the aniline’s -NH₂ group).
  • Synthetic Utility : BB10-5940’s aniline group allows for straightforward derivatization, whereas the target compound’s phthalimide may require harsher conditions for functionalization.

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is a derivative of isoindole and oxadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory and anticancer properties, as well as molecular docking studies that elucidate its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O3C_{18}H_{16}N_4O_3, with a molecular weight of approximately 336.35 g/mol. The structure includes an isoindole moiety linked to an oxadiazole ring, which is known for imparting various pharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds containing the oxadiazole moiety. In particular, derivatives similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes.

Table 1: COX Inhibition Data

CompoundIC50 (µM)Selectivity (COX-2/COX-1)
Compound D90.28> Meloxicam
Compound E< MeloxicamCOX-2 Selective
Compound FPotent COX-1 Inhibitor-

In a study comparing various derivatives, it was found that certain compounds exhibited greater inhibition of COX-2 than the reference drug meloxicam, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of 1,2,4-oxadiazole derivatives have been extensively studied. For instance, compounds related to this compound were evaluated against several human cancer cell lines using the MTT assay.

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)15.5
Compound BA549 (Lung)12.3
Compound CDU145 (Prostate)18.9

Results indicated that these compounds demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting IC50 values lower than those of standard chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. For instance, docking simulations with COX enzymes revealed that the isoindoline structure interacts favorably with key amino acids in the active site.

Figure 1: Binding Interactions
Binding Interactions (This is a placeholder for actual binding interaction images)

The studies indicated that the compound forms hydrogen bonds and π–π interactions with residues such as Ser530 and Trp387, similar to known inhibitors like meloxicam .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings. For example:

  • Case Study 1: A derivative similar to our compound was tested in a Phase I clinical trial for patients with advanced solid tumors. The results showed promising anti-tumor activity with manageable side effects.

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